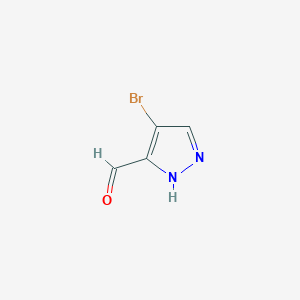

4-bromo-1H-pyrazole-5-carbaldehyde

説明

BenchChem offers high-quality 4-bromo-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGFONONBAIDAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007346-33-9, 287917-97-9 | |

| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-bromo-5-formylpyrazole properties and synonyms

A Bifunctional "Privileged Scaffold" for Medicinal Chemistry

Executive Summary

4-Bromo-5-formylpyrazole (also known by its tautomer 4-bromo-1H-pyrazole-3-carbaldehyde) represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity : it possesses an electrophilic aldehyde handle for condensation reactions, a nucleophilic nitrogen for solubility-enhancing substitutions, and a C4-bromide perfectly positioned for palladium-catalyzed cross-coupling. This guide details its physicochemical properties, synthetic logic, and application in designing kinase inhibitors and anti-inflammatory agents.

Part 1: Chemical Identity & Tautomeric Ambiguity

Researchers must recognize that unsubstituted pyrazoles exhibit annular tautomerism . In solution, the hydrogen atom on the nitrogen oscillates between N1 and N2. Consequently, the substituent at position 5 is chemically equivalent to position 3 unless the nitrogen is alkylated/protected.

| Property | Data |

| IUPAC Name | 4-bromo-1H-pyrazole-5-carbaldehyde (or 3-carbaldehyde) |

| CAS Number | 287917-97-9 |

| Molecular Formula | C₄H₃BrN₂O |

| Molecular Weight | 174.98 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 178–180 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Acidity (pKa) | ~12 (NH proton), making it deprotonatable by weak bases (e.g., K₂CO₃) |

Critical Note on Nomenclature: Vendors often list this compound as 4-bromo-1H-pyrazole-3-carbaldehyde . Mechanistically, if you perform an N-alkylation, you will lock the tautomer, potentially yielding a mixture of 1,3- and 1,5-isomers depending on steric and electronic factors.

Part 2: Reactivity Profile & Strategic Applications

The power of this scaffold lies in its ability to serve as a "linchpin" in convergent synthesis. The three distinct reactive sites allow for sequential functionalization without the need for extensive protecting group manipulations.

1. C4-Bromine: The Cross-Coupling Vector

The bromine atom at the 4-position is electronically primed for Suzuki-Miyaura , Stille , and Buchwald-Hartwig couplings. Unlike 3- or 5-halopyrazoles, the 4-position is less electron-deficient, often requiring specialized ligands (e.g., XPhos, SPhos) to facilitate oxidative addition of palladium, especially if the nitrogen is unprotected.

2. C5-Formyl: The Diversity Vector

The aldehyde group is a versatile electrophile. It is widely used for:

-

Reductive Amination: Generating amine-linked libraries.

-

Knoevenagel Condensation: Creating acrylonitrile derivatives.

-

Heterocyclization: Reacting with hydrazines or diamines to form fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines).

3. N1-Nitrogen: The Solubility/ADME Vector

The pyrazole NH is acidic. Alkylation here is usually the first step in a sequence to define the regiochemistry (N1 vs N2) and improve lipophilicity or solubility.

Visualization: Orthogonal Reactivity Map

Figure 1: The orthogonal reactivity map of 4-bromo-5-formylpyrazole, highlighting its three distinct vectors for chemical modification.

Part 3: Validated Experimental Protocols

Protocol A: Regioselective N-Alkylation (Self-Validating Step)

Context: Before performing cross-coupling, it is often necessary to lock the tautomer to prevent catalyst poisoning by the acidic NH.

-

Reagents: 4-bromo-5-formylpyrazole (1.0 equiv), Alkyl Halide (1.1 equiv), Cs₂CO₃ (2.0 equiv), DMF (0.2 M).

-

Procedure:

-

Dissolve the pyrazole in anhydrous DMF under N₂.

-

Add Cs₂CO₃ (Cesium is preferred over Potassium for better solubility/reactivity in DMF).

-

Stir for 15 min at RT to ensure deprotonation.

-

Add the alkyl halide dropwise.

-

Stir at 60 °C for 4–12 hours.

-

-

Validation: Monitor by TLC (EtOAc/Hexane). The N-alkylated product will have a significantly higher Rf than the starting material.

-

Isomer Check: You will likely obtain a mixture of 1,3- and 1,5-isomers. These must be separated by column chromatography. The 1,3-isomer (where the aldehyde is meta to the N-alkyl) is often thermodynamically favored, but steric bulk of the alkyl group influences this ratio.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: This protocol uses a specialized catalyst system to overcome the inherent sluggishness of the 4-bromo position.

-

Reagents:

-

N-alkyl-4-bromo-5-formylpyrazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂dba₃/XPhos (for difficult substrates)

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

-

-

Procedure:

-

Charge a microwave vial with the halide, boronic acid, and base.

-

Add the solvent mixture and degas with Argon for 10 mins (Critical: O₂ poisons the catalyst).

-

Add the Pd catalyst quickly under Argon flow.

-

Seal and heat to 90–100 °C for 12 hours (or 1 hour in microwave at 110 °C).

-

-

Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

-

Self-Validation: The disappearance of the aryl bromide peak in LCMS and the appearance of the biaryl mass (+Ar -Br) confirms success.

Part 4: Medicinal Chemistry Applications[5][6]

This scaffold is ubiquitous in the design of ATP-competitive kinase inhibitors .

-

Logic: The pyrazole ring mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase active site.

-

Modification:

-

The C4-aryl group (installed via Suzuki) extends into the hydrophobic pocket of the enzyme.

-

The C5-aldehyde is often converted into a solubilizing tail (e.g., morpholine-methyl) via reductive amination, which projects into the solvent-exposed region.

-

Case Study: In the development of CDK9 inhibitors, the 4-bromo-5-formylpyrazole is coupled with a phenyl boronic acid, and the aldehyde is subsequently reductively aminated with piperazine. This sequence creates a "T-shaped" molecule that fits perfectly into the kinase cleft.

References

-

Sigma-Aldrich. (2025). 4-Bromo-1H-pyrazole-3-carboxaldehyde Product Sheet. Retrieved from

-

PubChem. (2025).[2][3] 4-Bromo-1H-pyrazole-3-carboxylic acid and related derivatives. National Library of Medicine. Retrieved from

-

Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society.[4] (Demonstrates coupling on free NH pyrazoles). Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles and Suzuki Coupling Methodologies. Retrieved from

-

Vergelli, C., et al. (2021).[5] Synthesis and biological evaluation of new pyrazole derivatives as N-formyl peptide receptors agonists. Drug Development Research. Retrieved from

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. flore.unifi.it [flore.unifi.it]

4-bromo-1H-pyrazole-5-carbaldehyde molecular weight and formula

Executive Summary: The Linchpin Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-bromo-1H-pyrazole-5-carbaldehyde represents a "linchpin" scaffold.[1][2] Its value lies not merely in its constituent atoms, but in its orthogonal reactivity profile.[2] It offers three distinct vectors for diversification: the electrophilic aldehyde (C5), the nucleophilic/acidic nitrogen (N1), and the cross-coupling-ready bromide (C4).

This guide provides a rigorous technical analysis of this compound, moving beyond basic catalog data to explore its structural dynamics, validated synthetic protocols, and strategic application in kinase inhibitor design.[2]

Physicochemical Profile

The following data establishes the baseline identity of the compound. Note the specific emphasis on isotopic distribution due to the bromine atom.[2]

| Property | Specification | Technical Notes |

| IUPAC Name | 4-bromo-1H-pyrazole-5-carbaldehyde | Tautomeric with 4-bromo-1H-pyrazole-3-carbaldehyde.[1] |

| CAS Number | 287917-97-9 | Primary identifier.[1][2][3][4] Often cross-listed with 1007346-33-9.[2] |

| Molecular Formula | ||

| Molecular Weight | 174.98 g/mol | Average weight.[1][2][4][5] |

| Exact Mass | 173.943 (79Br) / 175.941 (81Br) | Distinct 1:1 isotopic pattern (M and M+2) in Mass Spec.[2] |

| Physical State | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere (Ar/N2).[1][2] |

| Solubility | DMSO, DMF, Methanol | Poor solubility in non-polar solvents (Hexane, Toluene). |

| Acidity ( | ~13-14 (NH) | The NH proton is deprotonatable by bases like |

Structural Dynamics: The Tautomerism Challenge

A critical source of confusion in literature and docking studies is the naming convention (3- vs 5-carbaldehyde).[1][2]

Mechanism:

The pyrazole ring undergoes annular tautomerism.[2] The hydrogen atom oscillates between

-

Tautomer A: Hydrogen on

-

Tautomer B: Hydrogen on

(renumbered as

In solution (DMSO/MeOH), these exist in rapid equilibrium. However, functionalization of the nitrogen (e.g., alkylation) "locks" the structure into one regioisomer, permanently defining the aldehyde as either 3- or 5- substituted.[2]

Visualization: Tautomeric Equilibrium

[2]

Synthetic Methodologies

While catalog procurement is common, in-house synthesis is often required to access fresh material free of carboxylic acid oxidation impurities.[1][2]

Protocol A: Regioselective Bromination (Recommended)

This protocol utilizes the high electron density of the pyrazole C4 position to perform an Electrophilic Aromatic Substitution (

Reaction Logic:

-

Substrate: 1H-pyrazole-3-carbaldehyde.[2]

-

Reagent: N-Bromosuccinimide (NBS).[2]

-

Solvent: DMF (promotes solubility and polar transition state).[2]

-

Selectivity: The C4 position is the most nucleophilic site; the aldehyde at C3/C5 is electron-withdrawing but does not deactivate C4 sufficiently to prevent bromination.[2]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10.0 mmol of 1H-pyrazole-3-carbaldehyde in 20 mL of anhydrous DMF.

-

Addition: Cool to 0°C. Add 10.5 mmol (1.05 eq) of NBS portion-wise over 15 minutes. Reason: Exothermic control and prevention of poly-bromination.[2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[2]

-

Quench: Pour reaction mixture into 100 mL of ice-water. The product typically precipitates.[2]

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove succinimide and DMF.[2] -

Purification: Recrystallize from Ethanol/Water or dry under vacuum.[1][2]

-

Yield Target: 85-95%.[2]

-

Protocol B: Oxidation of Alcohol (Alternative)

If starting from (4-bromo-1H-pyrazol-3-yl)methanol:

-

Reagent: Activated

(10 eq) in DCM or THF. -

Conditions: Reflux for 12 hours.

-

Advantage: Avoids over-bromination risks but requires handling fine metal oxide powders.[2]

Reactivity & Applications in Drug Design

This molecule is a "Tri-Vector" scaffold.[1][2] Each vector allows for specific chemical space expansion.[2]

Vector 1: The Aldehyde (C5-CHO)[2]

-

Reactivity: Condensation, Reductive Amination, Olefination.[2]

-

Application: Formation of Schiff bases or reduction to amines to link with solvent-exposed regions of a protein target.[2]

-

Risk: Prone to air oxidation to carboxylic acid (

).[2] Check purity before use.

Vector 2: The Bromide (C4-Br)[2]

-

Reactivity: Suzuki-Miyaura, Stille, Sonogashira couplings.[2]

-

Application: Installation of aryl/heteroaryl groups to engage hydrophobic pockets (e.g., the Gatekeeper residue in kinases).

-

Note: The free NH can poison Pd-catalysts.[2] Protection (e.g., THP, SEM, or Boc) is often required before the coupling step.

Vector 3: The Nitrogen (N1-H)[2]

-

Reactivity:

Alkylation, Chan-Lam coupling.[2] -

Application: Optimizing solubility or controlling the tautomeric state to lock the aldehyde into the 3- or 5- position.[2]

Visualization: Reactivity Map

References

-

PubChem. (2025).[1][2][6] 4-bromo-1H-pyrazole-5-carbaldehyde (Compound).[1][2][3][4][6] National Library of Medicine.[2] [Link][2]

-

Elguero, J., et al. (2007). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron. [Link] (Contextual grounding for tautomerism analysis).

Sources

- 1. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 287917-97-9: 4-bromo-1H-pyrazole-5-carbaldehyde [cymitquimica.com]

- 3. 4-bromo-1H-pyrazole-5-carbaldehyde 95% | CAS: 287917-97-9 | AChemBlock [achemblock.com]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-1H-pyrazole-5-carbaldehyde, 95+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

difference between 4-bromo-1H-pyrazole-3-carbaldehyde and 5-carbaldehyde

Topic: The Structural and Functional Divergence of 4-Bromo-1H-Pyrazole-3-Carbaldehyde vs. 5-Carbaldehyde Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.

Executive Summary

In the high-stakes arena of heterocyclic drug design, the distinction between 4-bromo-1H-pyrazole-3-carbaldehyde and 4-bromo-1H-pyrazole-5-carbaldehyde is a classic "Schrödinger's Molecule" scenario.

To the novice, these appear to be two distinct isomers. To the expert medicinal chemist, they represent a single, rapidly interconverting tautomeric system—until the nitrogen is functionalized . This guide deconstructs the tautomeric equilibrium of the parent 1H-species and provides a rigorous, data-driven protocol for distinguishing, synthesizing, and locking these isomers into their biologically distinct N-substituted forms.

Part 1: Structural Dynamics & The Tautomeric Equilibrium

In its unsubstituted form (1H-pyrazole), the molecule exists in a state of annular tautomerism .[1] The proton on the nitrogen oscillates between N1 and N2. Consequently, the substituent at position 3 is transiently equivalent to position 5.

-

The Nomenclature Rule: In CAS and IUPAC databases, this compound is often indexed as 4-bromo-1H-pyrazole-3-carbaldehyde (CAS: 287917-97-9) because the 3-substituted tautomer is thermodynamically preferred in the solid state due to dipole minimization and intermolecular hydrogen bonding.

-

The Reality in Solution: In polar aprotic solvents (DMSO, DMF), the equilibrium constant (

) approaches unity, meaning both forms coexist.

Visualization: The Tautomeric Shift

Part 2: The Divergence Point (N-Alkylation)

The "difference" becomes chemically tangible only when the ring nitrogen is alkylated (e.g., during lead optimization). This reaction breaks the symmetry, locking the molecule into two non-interconvertible regioisomers: 1,3-disubstituted and 1,5-disubstituted pyrazoles.

Why This Matters:

-

1,3-Isomer (N-Alkyl-3-CHO): The aldehyde is meta-like relative to the N-alkyl group. It generally exhibits higher metabolic stability.

-

1,5-Isomer (N-Alkyl-5-CHO): The aldehyde is ortho-like to the N-alkyl group. This creates steric clash, altering the torsion angle of the aldehyde and changing the electronic vector of the pharmacophore.

Regioselectivity Mechanism

The alkylation ratio is governed by the interplay of sterics (favoring attack by the less hindered Nitrogen) and electronics (lone pair availability).

-

Mechanism:

(Electrophilic Aromatic Substitution) logic does not apply here; this is nucleophilic substitution ( -

The 4-Bromo Effect: The bromine at C4 is electron-withdrawing. It increases the acidity of the NH proton (

), making the anion easy to generate, but it also reduces the nucleophilicity of the nitrogen lone pairs.

Experimental Outcome:

Standard alkylation (

Part 3: Analytical Differentiation (The Self-Validating Protocol)

Distinguishing the locked isomers requires a robust analytical workflow. 1H-NMR NOE (Nuclear Overhauser Effect) is the gold standard.

The "Trustworthiness" Protocol: NOE Identification

-

Hypothesis: If the aldehyde is at position 5 (1,5-isomer), it is spatially proximate to the new N-alkyl group.

-

Experiment: Irradiate the N-CH₂ protons.

-

Observation:

-

1,5-Isomer: Strong NOE enhancement of the aldehyde proton (-CHO).

-

1,3-Isomer: No NOE enhancement of the -CHO (distance > 5Å). Instead, you may see NOE with the C5-H (if C5 was unsubstituted, but here C5 is N/A). Correction: In the 1,3-isomer, the N-alkyl is near the C5-H. Wait, the structure is 4-bromo. So position 5 is a C-H.

-

Refined Diagnostic:

-

1,3-Isomer: NOE between N-Alkyl and C5-H .

-

1,5-Isomer: NOE between N-Alkyl and Aldehyde-H (at C5 position).

-

-

Comparative Data Table

| Feature | 1-Alkyl-4-bromo-3-carbaldehyde (1,3-Isomer) | 1-Alkyl-4-bromo-5-carbaldehyde (1,5-Isomer) |

| Steric Environment | Unhindered (CHO is distal to N-R) | Hindered (CHO is proximal to N-R) |

| Major Product? | Typically YES (Thermodynamic & Steric favor) | Typically NO (Kinetic/Steric disfavor) |

| 1H NMR (CHO) | ||

| NOE Signal | N-CH₂ | N-CH₂ |

| Crystallinity | Generally higher MP, crystalline | Often amorphous or oil (lower symmetry) |

Part 4: Detailed Experimental Workflows

Workflow A: Synthesis of the Parent Scaffold (Vilsmeier-Haack)

Context:[2] If you cannot buy the 4-bromo-3-carbaldehyde, you must synthesize it. Direct bromination of the aldehyde is messy. It is better to brominate the pyrazole ring first, then form the aldehyde, or brominate the formed aldehyde.

Step-by-Step Protocol:

-

Start: 4-Bromoacetophenone phenylhydrazone (or similar precursor).

-

Reagent:

/ DMF (Vilsmeier Reagent).[2] -

Condition: Heat to 80-90°C for 4-6 hours.

-

Quench: Pour into ice-cold

solution. -

Result: This yields 1-phenyl-4-bromo-pyrazole-3-carbaldehyde .

-

Note: To get the 1H (N-unsubstituted) parent, one typically starts with semicarbazone derivatives or uses oxidative cleavage of a 3-vinyl/3-methyl pyrazole.

-

Preferred Route for 1H-4-Br-3-CHO: Oxidation of 4-bromo-3-methyl-1H-pyrazole using

in dioxane.

-

Workflow B: Regioselective Separation (The "Locking" Step)

This protocol describes how to separate the isomers after alkylation.

Critical Separation Tip: The 1,3-isomer is usually less polar (higher

Part 5: Pharmacological Implications[3][4][5][6][7]

Why does the 3- vs. 5- distinction matter in drug discovery?

-

Celecoxib Analogs: Many COX-2 inhibitors utilize a 1,5-diarylpyrazole scaffold. If you are building a core where the aldehyde is a handle for reductive amination, placing it at position 5 (proximal to the N-phenyl) mimics the spatial arrangement of the sulfonamide/phenyl pharmacophores in blockbuster drugs.

-

Kinase Inhibition: In ATP-competitive inhibitors, the pyrazole NH (or N-substituent) often occupies the hinge region. The vector of the aldehyde-derived substituent (e.g., a benzylic amine) determines whether the tail extends into the solvent front (Position 3) or the hydrophobic back-pocket (Position 5).

-

Metabolic Liability: Aldehydes at position 5 are more sterically shielded from oxidase enzymes (like Aldehyde Oxidase) compared to the exposed position 3, potentially altering half-life (

).

References

- Elguero, J., et al. (2000). Tautomerism in Heterocycles: Five-Membered Rings. Advances in Heterocyclic Chemistry. (Definitive text on azole tautomerism).

-

Kumar, V., et al. (2013). "Regioselective synthesis of 1,3- and 1,5-disubstituted pyrazoles." Tetrahedron Letters.

-

Popova, E. A., et al. (2019). "Regioselectivity of N-alkylation of 3-substituted pyrazoles." Russian Chemical Bulletin.

-

Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes. Organic Syntheses. (Standard protocols for formylation).

- SciFinder/Reaxys Database Entries for CAS 287917-97-9 (4-bromo-1H-pyrazole-3-carbaldehyde). (Verifying physical properties and tautomer indexing).

Sources

4-bromo-1H-pyrazole-5-carbaldehyde MSDS safety data sheet

Strategic Handling, Safety, and Synthetic Utility[1]

Document Control:

-

Subject: 4-Bromo-1H-pyrazole-5-carbaldehyde (and associated tautomers)

-

CAS Registry: 287917-97-9 (Primary), 1007346-33-9 (Alternate)[1]

-

Version: 2.1 (Senior Application Scientist Review)

Part 1: Executive Summary & Chemical Identity[1]

The Scaffold Paradox: For drug development professionals, 4-bromo-1H-pyrazole-5-carbaldehyde represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its dual functionality (an electrophilic aldehyde and a nucleophilic/coupling-ready bromide) makes it a linchpin in fragment-based drug discovery (FBDD).

However, this utility comes with a specific technical challenge: Annular Tautomerism . In unsubstituted pyrazoles, the hydrogen on the nitrogen oscillates between positions 1 and 2. Consequently, 4-bromo-1H-pyrazole-5-carbaldehyde is in rapid equilibrium with 4-bromo-1H-pyrazole-3-carbaldehyde . Researchers must recognize that without N-alkylation or protection, these two species are chemically identical in solution.

Chemical Specifications Table

| Property | Data | Context for Researchers |

| Formula | C₄H₃BrN₂O | Low molecular weight, ideal for FBDD. |

| MW | 174.98 g/mol | High ligand efficiency potential. |

| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or polymerization. |

| Melting Point | 131–136 °C | Sharp MP indicates high purity; broad range suggests acid impurity. |

| Solubility | DMSO, Methanol, DMF | Poor water solubility; requires organic co-solvent for bio-assays. |

| pKa | ~13 (NH), ~3 (COOH impurity) | The NH is weakly acidic; the impurity is strongly acidic. |

Part 2: Comprehensive Hazard Assessment (GHS)

While standard MSDS documents list H-codes, a researcher must understand the reactivity driving these hazards. This compound is an alpha-halo-heteroaromatic aldehyde , combining the lachrymatory potential of benzyl halides with the sensitizing nature of aldehydes.

Core Hazards & Mechanistic Insights

-

Skin & Eye Irritation (H315, H319):

-

Mechanism:[2] The aldehyde moiety can form Schiff bases with amine residues in proteins (lysine), leading to contact dermatitis. The pyrazole ring, being electron-deficient due to the bromine, increases the acidity of the NH, contributing to irritation.

-

Risk: High. Dust is particularly aggressive to mucous membranes.

-

-

Respiratory Irritation (H335):

-

STOT-SE (Specific Target Organ Toxicity):

-

Context: Single exposure can cause significant respiratory distress.

-

Part 3: Storage, Stability & The "Self-Validating" Protocol

The Silent Killer of Yields: Autoxidation. Aldehydes are notoriously prone to autoxidation to carboxylic acids, a process accelerated by light and transition metals. If your 4-bromo-1H-pyrazole-5-carbaldehyde oxidizes to 4-bromo-1H-pyrazole-5-carboxylic acid , subsequent Suzuki couplings will fail due to catalyst poisoning by the free acid, and reductive aminations will stall.

The Self-Validating Storage Workflow

Do not trust the label purity after 3 months of storage. Use this logic-gated process to ensure integrity.

Figure 1: Logic-gated storage and quality control workflow to prevent using oxidized starting material.

Protocol for QC (Self-Validation):

-

Dissolve ~5 mg in DMSO-d6.

-

Target: Sharp singlet at ~9.8 ppm (CHO).

-

Impurity: Broad singlet >12 ppm (COOH).

-

Action: If COOH integral > 5%, purify via column chromatography (SiO2, Hexane/EtOAc) before use.

Part 4: Synthetic Utility & Workflow

This compound is a "divergent intermediate." The order of operations is critical. You must decide whether to functionalize the nitrogen (N1), the aldehyde (C5), or the bromide (C4) first.

Chemo-Selectivity Rules:

-

N-Alkylation First: If you need a specific isomer (1,5- vs 1,3-substituted), alkylate the nitrogen first. The steric bulk of the aldehyde usually directs alkylation to the less hindered nitrogen (N1), but mixtures are common.

-

Suzuki Coupling: The C4-Bromine is highly active for Pd-catalyzed cross-coupling. However, the free NH can poison Pd catalysts. Protection of the NH (e.g., with THP or SEM) or prior alkylation is recommended.

-

Reductive Amination: The C5-Aldehyde is robust. Standard NaBH(OAc)3 conditions work well.

Reaction Pathway Diagram

Figure 2: Divergent synthetic pathways. Note that N-alkylation is often the requisite first step to enable efficient Palladium catalysis.

Part 5: Emergency Response & Disposal

Scenario: Spillage of Solid Material

-

Evacuate: Clear the immediate area of personnel not wearing PPE.

-

PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a P95 respirator if outside a hood.

-

Neutralization: Unlike acids/bases, this is an organic irritant. Do not spray water (creates a slurry).

-

Cleanup: Use a wet wipe or damp paper towel to pick up dust without aerosolizing it. Place in a sealed bag labeled "Hazardous Organic Waste."

-

Surface Decon: Wipe surface with 10% bleach (destroys the aldehyde) followed by ethanol.

Disposal: Must be disposed of via a licensed chemical waste contractor. Incineration is the standard method to ensure thermal destruction of the brominated heterocycle.

References

-

PubChem. (n.d.).[6] 4-bromo-1H-pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. jpsionline.com [jpsionline.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

Heterocyclic Aldehyde Building Blocks: Strategic Utility in Modern Drug Discovery

Executive Summary

In the high-stakes arena of modern drug discovery, heterocyclic aldehydes are not merely chemical reagents; they are linchpins of scaffold design . For the medicinal chemist, these building blocks offer a dual advantage: they provide rigid, pre-defined vectors for fragment elaboration and serve as versatile electrophilic handles for divergent synthesis.

This technical guide moves beyond standard catalog descriptions to analyze the strategic application of heterocyclic aldehydes. We explore their role in Fragment-Based Drug Discovery (FBDD), detail robust synthetic protocols for both electron-rich and electron-deficient systems, and address critical metabolic liabilities—specifically Aldehyde Oxidase (AO)—that often derail late-stage candidates.

Part 1: The Strategic Landscape

Beyond the Carbonyl: Pharmacophoric Value

Heterocyclic aldehydes are prized because the heterocyclic core often functions as a bioisostere for amide bonds or phenyl rings, improving solubility and metabolic stability.

-

Vector Rigidity: Unlike aliphatic aldehydes, the carbonyl group on a heterocycle is held in a fixed orientation relative to the ring heteroatoms. This is crucial for FBDD, where preserving the binding pose of a "hit" fragment is paramount while growing into adjacent pockets.

-

Hydrogen Bonding: The ring heteroatoms (N, O, S) provide built-in hydrogen bond acceptors/donors, reducing the need for external polar groups that might penalize membrane permeability.

The "Hidden" Liability: Aldehyde Oxidase (AO)

Critical Insight for Senior Scientists: A common failure mode for N-heterocyclic drugs is rapid clearance by Aldehyde Oxidase (AO), a cytosolic enzyme distinct from CYP450.

-

Mechanism: AO attacks the electron-deficient carbon adjacent to the ring nitrogen (e.g., C2 of pyridine or quinoline), oxidizing it to a lactam (–OH).

-

The Trap: AO activity varies wildly between species (high in humans/monkeys, low in dogs/rats). A compound stable in a rat PK study may fail in Phase I trials.

-

Mitigation Strategy:

-

Block the Site: Place a small group (–CH3, –F) at the vulnerable position (e.g., C2).

-

Electronic Deactivation: Reduce the electrophilicity of the ring system.

-

Part 2: Synthetic Methodologies

The synthesis of heterocyclic aldehydes generally bifurcates based on the electronic nature of the ring.

Method A: Vilsmeier-Haack Formylation

Best For: Electron-rich heterocycles (Indoles, Pyrroles, Thiophenes, Furans). Mechanism: Electrophilic Aromatic Substitution (EAS).

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich rings. It avoids the use of pyrophoric metals and proceeds under mild conditions.

Figure 1: The Vilsmeier-Haack mechanism involves the in situ generation of a chloroiminium electrophile.

Method B: Lithium-Halogen Exchange (Lithiation)

Best For: Electron-deficient heterocycles (Pyridines, Quinolines, Pyrimidines) or positions inaccessible by EAS. Mechanism: Metal-Halogen Exchange followed by electrophilic quench.

Direct formylation of pyridine is difficult due to its electron-deficient nature. The preferred route is the lithiation of a brominated precursor.

Protocol: Synthesis of 3-Pyridinecarboxaldehyde

Scope: This protocol is applicable to 2-, 3-, or 4-bromopyridines and related azines.

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

-

Anhydrous DMF (1.5 equiv)

-

Anhydrous THF or Toluene (Solvent)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (0.5 M concentration relative to substrate).

-

Cooling: Cool the solvent to -78 °C (Dry ice/acetone bath). Critical: Pyridyl-lithium species are unstable at higher temperatures and can undergo "dance" rearrangements or dimerization.

-

Lithiation: Add 3-bromopyridine. Then, add n-BuLi dropwise over 20 minutes via syringe pump. The internal temperature must not exceed -70 °C.

-

Exchange: Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.

-

Quench: Add anhydrous DMF dropwise. Stir for 30 minutes at -78 °C, then allow to warm to 0 °C over 1 hour.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Part 3: Reactivity & Application in FBDD

Once synthesized, the aldehyde serves as a "divergent point" (Figure 2). In Fragment-Based Drug Discovery, the aldehyde is often the "exit vector" used to grow a low-affinity fragment into a high-affinity lead.

Divergent Synthesis Profile

| Reaction Class | Reagent | Product Scaffold | Utility in Drug Design |

| Reductive Amination | R-NH₂ / NaBH(OAc)₃ | Secondary Amines | Introducing solubility/basic centers. |

| Knoevenagel | Malononitrile / Base | Vinyl Nitriles | Michael acceptors (covalent inhibitors). |

| Wittig / HWE | Ylides / Phosphonates | Alkenes / Linkers | Extending carbon chains (Linkers). |

| MCR (Groebke) | Amine + Isonitrile | Imidazo[1,2-a]pyridines | Rapid scaffold generation (Core synthesis). |

FBDD Workflow Visualization

The following diagram illustrates how a simple heterocyclic aldehyde fragment is elaborated into a lead compound using structural data.

Figure 2: FBDD workflow transforming a simple aldehyde fragment into a potent lead.

Part 4: References

-

Heterocyclic Aldehydes in Drug Discovery:

-

Title: Recent Advances: Heterocycles in Drugs and Drug Discovery

-

Source: PMC (PubMed Central)

-

URL:[Link]

-

-

Aldehyde Oxidase Metabolism:

-

Vilsmeier-Haack Reaction:

-

Lithiation Protocols:

-

Title: Selective Monolithiation of 2,5-Dibromopyridine with Butyllithium

-

Source: ResearchGate / Journal of Organic Chemistry

-

URL:[Link]

-

-

Fragment-Based Drug Discovery:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

reductive amination of 4-bromo-1H-pyrazole-5-carbaldehyde protocol

Abstract

This application note details the optimized protocol for the reductive amination of 4-bromo-1H-pyrazole-5-carbaldehyde (CAS 287917-97-9).[1] This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and other bioactive heterocycles. The presence of the free N–H proton and the electron-rich pyrazole ring presents unique solubility and reactivity challenges compared to standard benzaldehydes. This guide provides a robust, self-validating method using sodium triacetoxyborohydride (STAB) to ensure selective reduction of the imine while preserving the C4-bromine handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Introduction & Retrosynthetic Logic

The 4-bromo-1H-pyrazole-5-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry. The C5-aminomethyl group serves as a solubilizing linker or pharmacophore, while the C4-bromide allows for modular elaboration.

Technical Challenges:

-

Tautomerism: The substrate exists in equilibrium between the 3-formyl and 5-formyl tautomers.[1] While often labeled "5-carbaldehyde," the tautomeric nature means the N–H position is fluid until alkylated.

-

Solubility: The free N–H pyrazole moiety often exhibits poor solubility in non-polar solvents (DCM, Toluene), necessitating the use of THF or DCE/DMF mixtures.

-

Chemoselectivity: The reduction must target the in situ generated imine over the aldehyde and avoid debromination of the C4 position.[1] STAB is the reagent of choice due to its steric bulk and electronic tuning, which minimizes direct aldehyde reduction.

Mechanistic Analysis

The reaction proceeds via a stepwise Direct Reductive Amination pathway.

-

Imine Formation: The amine nucleophile attacks the aldehyde carbonyl.[1] Acid catalysis (AcOH) aids in the elimination of water to form the iminium ion.

-

Selective Reduction: STAB (

) coordinates with the basic nitrogen of the imine/iminium species, delivering a hydride.[1] STAB is less basic and less nucleophilic than

Graphviz Diagram: Reaction Mechanism & Pathway

Caption: Mechanistic pathway highlighting the critical imine intermediate and the suppression of direct aldehyde reduction by STAB.

Experimental Protocol

Method A: Standard Protocol (DCE/AcOH)

Best for: Non-polar to moderately polar amines; gram-scale synthesis.[1]

Reagents:

-

Substrate: 4-Bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the aldehyde (1.0 equiv) in DCE (0.2 M concentration).

-

Imine Formation: Add the amine (1.1 equiv) followed by acetic acid (1.0 equiv).[1]

-

Note: If the aldehyde does not dissolve immediately, the addition of the amine often solubilizes it via imine formation. If the mixture remains a slurry, add THF (up to 20% v/v) as a co-solvent.

-

-

Equilibration: Stir the mixture at Room Temperature (RT) for 30–60 minutes under Nitrogen (

).-

Checkpoint: Monitor by TLC or LCMS to confirm the disappearance of the aldehyde and formation of the imine (often more polar/different UV).

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for volatile amines). Add STAB (1.4 equiv) portion-wise over 5 minutes.

-

Observation: Mild gas evolution (

) may occur if moisture is present; STAB is generally stable.[1]

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Quench & Workup:

-

Quench carefully with saturated aqueous

(gas evolution!). Stir for 15 minutes until bubbling ceases. -

Extract with DCM or EtOAc (3x).

-

Critical Step: If the product is amphoteric (contains basic amine + acidic pyrazole NH), the product may remain in the aqueous phase at high pH.[1] Adjust aqueous layer to pH ~7-8 if recovery is low.

-

-

Purification: Dry organics over

, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Method B: Solubility-Optimized Protocol (THF/MeOH)

Best for: Highly polar amines, HCl salts of amines, or insoluble pyrazole substrates.

-

Solvent System: Use THF (Tetrahydrofuran) as the primary solvent.[1]

-

Amine Salts: If using an amine hydrochloride salt, add Triethylamine (TEA) (1.0 equiv) to liberate the free base before adding the aldehyde.[1]

-

Alternative Reductant: If STAB is ineffective in THF, use a 2-step protocol :

-

Step 1: Reflux Aldehyde + Amine in MeOH (anhydrous) for 2 hours to form imine.[1]

-

Step 2: Cool to 0°C, add Sodium Borohydride (

) (1.5 equiv). Note:

-

Optimization & Troubleshooting Guide

Table 1: Reaction Parameter Screening

| Variable | Condition | Outcome / Recommendation |

| Solvent | DCE | Preferred. Excellent rate for STAB. |

| THF | Good alternative if solubility is poor.[1] | |

| MeOH | Avoid with STAB. Reacts with reagent. Use only with | |

| Stoichiometry | 1.1 eq Amine | Standard. Increase to 1.5 eq for volatile amines. |

| Catalyst | AcOH (1-2 eq) | Required. Accelerates imine formation and activates imine for reduction.[1] |

| Temperature | 0°C | Standard. Heating (40°C) may be required for sterically hindered amines. |

| Side Product | Debromination | Rare with STAB.[1] If observed, ensure T < 40°C and avoid |

Graphviz Diagram: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting incomplete conversion or stalling.

Safety & Handling

-

Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[1] Generates acetic acid upon hydrolysis. Store in a desiccator. While less reactive than

, it releases -

1,2-Dichloroethane (DCE): Carcinogen and toxic.[1] Handle in a fume hood.

-

4-Bromo-1H-pyrazole-5-carbaldehyde: Irritant. The free NH proton makes it potentially skin-permeable. Wear nitrile gloves.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

-

Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[1] INEOS OPEN, 2021.[2] Link

-

Vertex Pharmaceuticals. "Patent WO2012129344: Inhibitors of Influenza Virus Replication."[1] World Intellectual Property Organization, 2012.[3] (Demonstrates STAB protocol on pyrazole aldehydes). Link

-

Master Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride." Master Organic Chemistry, 2017. Link

-

Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Link

Sources

Sonogashira coupling with 4-bromo-1H-pyrazole-5-carbaldehyde

Application Note: Optimized Sonogashira Coupling of 4-Bromo-1H-pyrazole-5-carbaldehyde

Executive Summary

This technical guide details the protocol for the Sonogashira cross-coupling of 4-bromo-1H-pyrazole-5-carbaldehyde (1) . This substrate is a high-value pharmacophore scaffold, particularly useful for synthesizing fused bicyclic heterocycles such as pyrazolo[4,3-c]pyridines via subsequent annulation.[1][2]

While the Sonogashira reaction is robust, this specific substrate presents two distinct challenges:

-

Tautomeric Interference: The acidic N-H proton (pKa ~14) can poison Palladium(0) species or form unreactive Copper(I) amidates.[1]

-

Regiochemical Sensitivity: The proximity of the C4-bromide and C5-aldehyde functionalities requires precise control to prevent premature cyclization or aldehyde oxidation.[1][2]

This guide provides two validated workflows:

-

Protocol A (High-Fidelity): Uses a Protecting Group (PG) strategy for maximum yield and scale-up reliability.[1][2]

-

Protocol B (Cascade Synthesis): A one-pot multicomponent approach for direct access to fused ring systems.[1][2]

Substrate Analysis & Mechanistic Considerations

The Substrate: 4-bromo-1H-pyrazole-5-carbaldehyde[1][2][3][4]

-

Electrophile: C4-Bromide (Moderate reactivity; requires activated Pd species).[1][2]

-

Sensitive Groups: C5-Aldehyde (prone to Cannizzaro or oxidation); N1-H (Acidic).[1][2]

The "Copper Effect" in Pyrazoles: In standard Sonogashira conditions (Pd/Cu), the terminal alkyne forms a Copper(I) acetylide. However, with an unprotected pyrazole, the Cu(I) can chelate between the pyrazole nitrogen and the aldehyde oxygen, or simply deprotonate the N1-H to form a stable, insoluble copper-pyrazole complex. This halts the transmetalation step of the catalytic cycle.[2]

Strategic Recommendation: For library synthesis (mg scale), Protocol B is acceptable.[1] For process chemistry (>10g scale), Protocol A (N-protection) is strictly required to prevent copper sequestration.[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways based on the protection strategy.

Figure 1: Decision tree for synthetic workflow. Route A ensures isolation of the linear alkyne; Route B drives straight to the fused heterocycle.[2]

Protocol A: The "High Fidelity" Route (Protected)[1]

Scope: Best for isolating the pure 4-alkynyl aldehyde for diverse downstream functionalization. Protecting Group: Tetrahydropyranyl (THP) is recommended due to ease of removal (mild acid) compared to Benzyl (hydrogenolysis/strong acid).[1]

Step 1: Protection (N-THP installation)

-

Dissolve 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv) in DCM (0.2 M).

-

Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-TsOH (0.05 equiv).

-

Stir at RT for 4 hours. Monitor TLC (Product is less polar).

-

Quench with sat. NaHCO3, extract DCM, dry (Na2SO4), and concentrate.

-

Yield Expectation: >90%.

Step 2: Sonogashira Coupling

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2][1]

-

Base: Triethylamine (Et3N)[1]

-

Solvent: DMF (preferred over THF for protected pyrazoles to ensure solubility of Pd-complexes).[1][2]

Procedure:

-

Charge: In a dried Schlenk flask, add the N-THP-protected bromide (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (3 mol%).

-

Inert: Evacuate and backfill with Argon (x3).[1]

-

Solvent: Add anhydrous DMF (0.15 M) and degassed Et3N (3.0 equiv).[1]

-

Alkyne: Add the Terminal Alkyne (1.2 equiv) via syringe.[1]

-

Reaction: Heat to 60°C for 4–6 hours.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMF, then brine.[1]

-

Purification: Flash chromatography (Hex/EtOAc).

Step 3: Deprotection (Optional)

-

Dissolve coupled product in MeOH.

-

Add p-TsOH (0.1 equiv) or 1M HCl. Stir at RT for 2 hours.

Protocol B: The "Cascade" Route (Pyrazolo[4,3-c]pyridine Synthesis)[1]

Scope: Rapid synthesis of kinase inhibitor scaffolds. This method utilizes the aldehyde and the newly formed alkyne to close a ring with an amine source.[1][2][6]

Mechanism: Sonogashira coupling

Procedure:

-

Charge: 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 equiv), Pd(dppf)Cl2 (5 mol%), CuI (5 mol%).

-

Expert Tip: Pd(dppf)Cl2 is more robust than PPh3 variants for unprotected substrates.[1]

-

-

Solvent/Base: Add t-Butanol (solvent) and Primary Amine (e.g., t-Butylamine, Aniline) (4.0 equiv).[1]

-

Alkyne: Add Terminal Alkyne (1.2 equiv).[1]

-

Conditions: Microwave irradiation at 100°C for 1 hour OR reflux in oil bath for 12 hours.

-

Result: The reaction proceeds through the intermediate to yield the 1,6-substituted pyrazolo[4,3-c]pyridine .

Critical Parameter Optimization Table

| Parameter | Recommended Condition | Why? |

| Catalyst | Pd(PPh3)2Cl2 (Route A) Pd(dppf)Cl2 (Route B)[1][2] | PPh3 is standard/cheap.[1][2] dppf (bidentate) prevents catalyst decomposition by the free pyrazole nitrogen.[1] |

| Solvent | DMF or DMA | High polarity dissolves the polar pyrazole and stabilizes the Pd-intermediate.[1][2] |

| Base | Diisopropylamine (DIPA) or Et3N | Secondary amines (DIPA) are less nucleophilic toward the aldehyde than primary amines.[1] |

| Atmosphere | Argon (Strict) | Oxygen promotes homocoupling of the alkyne (Glaser coupling), wasting the reagent.[1] |

| Additives | TBAF (if using TMS-alkynes) | Allows for in-situ deprotection-coupling of TMS-acetylene.[1][2] |

Troubleshooting Guide

Issue 1: Reaction stalls; Starting Material remains.

-

Cause: Catalyst poisoning by the free NH or formation of Copper-Pyrazole complex.[1][2]

-

Solution: Switch to Route A (Protection).[1] Alternatively, increase CuI loading to 10% and use a stronger base like Cs2CO3 in DMF.

Issue 2: Black precipitate forms immediately. [1][2]

-

Cause: "Pd Black" formation (catalyst decomposition).[1]

-

Solution: Ensure strict oxygen-free conditions.[1][2] Add the alkyne slowly to keep the Pd(II) reduced to Pd(0) in the cycle. Switch to Pd(dppf)Cl2.[1]

Issue 3: Low yield of aldehyde product; byproduct observed.

-

Cause: Cannizzaro reaction or nucleophilic attack on the aldehyde by the amine base.[1][2]

-

Solution: Use a hindered base (DIPA or DIPEA) instead of Et3N.[1] Avoid nucleophilic solvents (like MeOH) in the coupling step.[1]

References

-

Synthesis of Pyrazolo[4,3-c]pyridines

- Title: "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach."

-

Source:Beilstein Journal of Organic Chemistry, 2014, 10, 1765–1773.[1]

- Relevance: Validates the "Route B" cascade approach using similar 4-halo-5-formyl pyrazoles.

-

General Sonogashira Protocols

-

Protecting Group Strategies

Sources

- 1. 4-bromo-1H-pyrazole-5-carbaldehyde | C4H3BrN2O | CID 2782154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 287917-97-9: 4-bromo-1H-pyrazole-5-carbaldehyde [cymitquimica.com]

- 3. 4-bromo-1H-pyrazole-5-carbaldehyde 95% | CAS: 287917-97-9 | AChemBlock [achemblock.com]

- 4. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]

Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Carbaldehyde Precursors: An In-depth Technical Guide

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a "privileged scaffold" in the design of novel therapeutics.[1] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including roles as protein kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and central nervous system modulators.[2][3] The development of efficient and diverse synthetic routes to this scaffold is therefore of paramount importance to researchers in academia and the pharmaceutical industry.

This technical guide provides a comprehensive overview of the synthesis of pyrazolo[1,5-a]pyrimidines, with a special focus on emerging methodologies that utilize 5-carbaldehyde precursors. We will first explore the classical and most widely adopted synthetic strategies, followed by a detailed examination of the synthesis from pyrazole-5-carbaldehydes, complete with mechanistic insights and detailed experimental protocols.

I. The Cornerstone of Synthesis: Cyclocondensation of 5-Aminopyrazoles

The most prevalent and versatile method for the construction of the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic partner.[2][4] This approach is favored for its robustness and the ability to introduce a wide array of substituents onto the resulting bicyclic scaffold.

Mechanism of Cyclocondensation

The reaction proceeds through a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound or its equivalent. This is followed by an intramolecular cyclization involving the endocyclic nitrogen atom of the pyrazole ring and the second electrophilic center, culminating in the formation of the fused pyrimidine ring upon dehydration. The regioselectivity of this reaction is a critical aspect, influenced by the substitution patterns on both the aminopyrazole and the biselectrophilic reagent.

Diagram: General Mechanism of Pyrazolo[1,5-a]pyrimidine Synthesis from 5-Aminopyrazoles

Sources

- 1. Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde | Benchchem [benchchem.com]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

purification of 4-bromo-1H-pyrazole-5-carbaldehyde by recrystallization

Topic: Purification of 4-bromo-1H-pyrazole-5-carbaldehyde by Recrystallization Content Type: Technical Support Center Guide

Executive Summary

This guide details the purification of 4-bromo-1H-pyrazole-5-carbaldehyde (CAS: 287917-97-9) via recrystallization. Due to its high melting point (176–180 °C) and specific solubility profile (insoluble in non-polar solvents, soluble in polar aprotic solvents), standard recrystallization techniques must be adapted. This document provides a validated Ethanol/Water protocol, an alternative DMF/Water method for stubborn impurities, and a comprehensive troubleshooting section.

Part 1: Chemical Profile & Solubility Logic

Before beginning, it is critical to understand the physicochemical behavior of your target molecule to avoid yield loss.

| Property | Specification | Technical Insight |

| IUPAC Name | 4-bromo-1H-pyrazole-5-carbaldehyde | Also known as 4-bromo-1H-pyrazole-3-carbaldehyde due to rapid tautomerism in solution [1]. |

| CAS Number | 287917-97-9 | |

| Melting Point | 176 – 180 °C | A sharp range indicates high purity. Broadening (<175 °C) suggests residual solvent or starting material [2, 3]. |

| Appearance | White to off-white solid | Yellowing often indicates oxidation or residual brominating agents. |

| Solubility | Hot: Ethanol, Methanol, DMF, DMSOCold: Insoluble in Water, Hexanes, DCM | The molecule's polarity allows for a "solvent-antisolvent" precipitation strategy. |

Part 2: Validated Recrystallization Protocols

Method A: Ethanol/Water (Recommended)

Best for: General purification, removal of inorganic salts, and removal of trace starting materials.

Reagents:

-

Solvent: Ethanol (Absolute or 95%)

-

Antisolvent: Deionized Water (pre-heated to ~60°C)

Protocol:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling ethanol .

-

Scientist's Note: Add solvent in small aliquots (e.g., 5-10 mL per gram). Swirl constantly on a hot plate/steam bath. The goal is a saturated solution at boiling point.

-

-

Filtration (Optional): If insoluble black specks (carbon) or inorganic salts remain, filter the hot solution rapidly through a pre-warmed glass funnel or Celite pad.

-

Precipitation: While keeping the ethanolic solution near boiling, add hot water dropwise.

-

Stop point: Continue adding water until a faint, persistent turbidity (cloudiness) appears that does not dissolve upon swirling.

-

-

Clarification: Add a few drops of hot ethanol to just clear the turbidity. The solution should be clear and saturated.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (undisturbed) for 1-2 hours.

-

Why? Rapid cooling traps impurities inside the crystal lattice.

-

-

Finishing: Cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield.

-

Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold 50% Ethanol/Water mixture.

-

Drying: Dry in a vacuum oven at 40-50 °C for 4-6 hours.

Method B: DMF/Water (High Purity / Stubborn Impurities)

Best for: Removing polymeric side-products or when the compound fails to dissolve in Ethanol.

-

Dissolve crude solid in minimum hot DMF (~80-90 °C). Caution: Do not boil DMF (bp 153°C) to avoid decomposition.

-

Add warm water slowly until precipitation begins.

-

Cool slowly to room temperature, then refrigerate.

-

Filter and wash copiously with water to remove residual DMF.

-

Critical: Dry under high vacuum (>1 mbar) at 60 °C, as DMF adheres strongly to the crystal surface.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

Cause: The solution was likely too concentrated, or the antisolvent (water) was added too quickly, causing the product to crash out as an amorphous oil before it could organize into a crystal lattice. Fix:

-

Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

-

Allow it to cool much more slowly. Wrap the flask in a towel to insulate it.

-

Seeding: Add a single seed crystal of pure product (if available) when the solution reaches room temperature.

Q2: The melting point is low (e.g., 165-170 °C). Is it pure?

Diagnosis: No. This depression indicates impurities.

-

Scenario A (Wet): If the range is broad, you likely have residual solvent (water/DMF). Dry for another 12 hours under vacuum.

-

Scenario B (Chemical Impurity): If the solid is dry but MP is low, you may have unreacted pyrazole or brominating byproducts. Recrystallize again using Method A.

Q3: Can I use Acetone or DCM?

Answer: Generally, no.

-

DCM/Chloroform: The compound has poor solubility even when hot, requiring excessive solvent volumes [5].

-

Acetone: While it dissolves the compound, it is often too good a solvent, making it difficult to force precipitation without significant yield loss. Ethanol/Water offers the best balance of recovery and purity.

Q4: Why is the color yellow/brown?

Analysis: Pure 4-bromo-1H-pyrazole-5-carbaldehyde should be white or pale off-white. Yellowing typically comes from trace bromine or oxidized Vilsmeier reagents (if synthesized via Vilsmeier-Haack) [5, 6]. Fix: During the hot dissolution step (Step 1), add a small amount of activated charcoal . Boil for 2-3 minutes and filter hot. This will adsorb the colored impurities.

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Caption: Decision tree for selecting the optimal recrystallization solvent system based on crude material behavior.

References

-

PubChem. (2025).[1][2] 4-bromo-1H-pyrazole-5-carbaldehyde Compound Summary. National Library of Medicine. [Link]

-

Cole-Parmer. (2006). Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde. [Link]

-

Shetty, et al. (2013). Synthesis of 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Ktu.edu. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. [Link]

Sources

Technical Support Center: A Researcher's Guide to Palladium Catalyst Removal from Pyrazole Coupling Products

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly for the construction of N-aryl pyrazoles—a scaffold of immense importance in pharmaceutical and agrochemical research. However, the very catalyst that facilitates these elegant transformations presents a significant downstream challenge: its complete removal from the final product. Residual palladium, even at trace levels, can interfere with biological assays, compromise compound stability, and is strictly regulated in active pharmaceutical ingredients (APIs) by guidelines such as the ICH Q3D.[1]

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth guide to troubleshooting and overcoming the challenges associated with palladium removal from pyrazole coupling products. Drawing from established protocols and field-proven insights, this guide explains the causality behind experimental choices, empowering you to select and optimize the most effective purification strategy for your specific needs.

Part 1: Troubleshooting Guide — Selecting the Right Palladium Removal Strategy

The optimal strategy for palladium removal is not "one-size-fits-all." It depends on several factors including the scale of the reaction, the nature of the pyrazole product (polarity, functional groups), the initial palladium concentration, and the required final purity. The following decision-making workflow and detailed explanations will guide you through the selection process.

Decision-Making Workflow

This workflow provides a logical path to selecting an appropriate purification strategy based on the initial assessment of your crude product.

Sources

Technical Support Center: Pyrazole Synthesis & Functionalization

Topic: Optimizing Reaction Time for Pyrazole Aldehyde Condensations Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub

You have reached the Tier 3 Technical Desk. We understand that in drug discovery (e.g., developing kinase inhibitors or COX-2 antagonists), reaction efficiency is not just about yield—it is about turnover time.

This guide addresses the two most common interpretations of "pyrazole aldehyde condensation" in medicinal chemistry:

-

Ring Formation (Knorr-Type): Condensing hydrazine with 1,3-dicarbonyls (or aldehyde equivalents) to build the pyrazole core.[1]

-

Scaffold Functionalization (Knoevenagel): Condensing a pre-existing pyrazole-4-carbaldehyde with active methylene compounds.

Module 1: Optimizing Ring Formation (Knorr Synthesis)

The Kinetic Bottleneck: Why is it slow?

The reaction between hydrazines and 1,3-dicarbonyls proceeds via a nucleophilic attack to form a hydrazone intermediate, followed by cyclization and dehydration.

Critical Insight: Under neutral conditions, the dehydration step (elimination of water from the 5-hydroxypyrazoline intermediate) is often the Rate-Determining Step (RDS).[2] This intermediate is stable enough to stall the reaction, leading to protracted reaction times (12–24 hours).

Visualizing the Pathway

The following diagram illustrates the energy landscape and where the reaction typically stalls.

Caption: The Knorr synthesis pathway highlighting the dehydration bottleneck (RDS) where acid catalysis is required to accelerate aromatization.

Optimization Protocol: Acid-Catalyzed Microwave Synthesis

To bypass the thermal lag of conventional reflux, use Microwave-Assisted Organic Synthesis (MAOS) combined with acid catalysis.

Protocol 1.1: High-Speed Cyclocondensation

-

Reagents: 1,3-Dicarbonyl (1.0 equiv), Hydrazine hydrate (1.2 equiv).

-

Solvent: Ethanol (EtOH) or solvent-free.

-

Catalyst: Glacial Acetic Acid (catalytic drops) or HCl (if using phenylhydrazine).

| Parameter | Conventional Reflux | Optimized Microwave (MAOS) |

| Temperature | 80°C (Reflux) | 100–120°C (Pressurized) |

| Time | 4 – 12 Hours | 2 – 10 Minutes |

| Catalyst | None/Weak Acid | Acetic Acid / Lewis Acid (e.g., CeO₂) |

| Yield | 70–85% | 90–98% |

Step-by-Step Workflow:

-

Mix: In a microwave-safe vial, dissolve 1.0 mmol of 1,3-dicarbonyl in 2 mL EtOH.

-

Add: Slowly add 1.2 mmol hydrazine hydrate. Caution: Exothermic.

-

Catalyze: Add 2–3 drops of glacial acetic acid.

-

Irradiate: Seal vial. Ramp to 100°C over 1 min; hold for 5 min at 100–150 Watts.

-

Isolate: Cool to RT. The pyrazole often precipitates. If not, add ice water (5 mL) to induce crystallization.

Module 2: Optimizing Functionalization (Knoevenagel Condensation)

The Challenge: Reactivity of Pyrazole-4-Carbaldehyde

Condensing pyrazole-4-carbaldehydes with active methylenes (e.g., malononitrile) is a cornerstone of drug design. The electron-rich nature of the pyrazole ring can reduce the electrophilicity of the aldehyde carbonyl, slowing down nucleophilic attack.

The Solution: Green Catalysis & Sonochemistry

Recent field data indicates that Ammonium Carbonate in aqueous ethanol is superior to traditional piperidine/benzene systems for speed and environmental impact.

Protocol 2.1: Ultrasound-Assisted Knoevenagel

-

Substrate: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde.[3]

-

Nucleophile: Malononitrile (1.0 equiv).

-

Catalyst: (NH₄)₂CO₃ (20 mol%).[3]

-

Solvent: Water:Ethanol (1:1).[3]

Experimental Data Comparison:

| Method | Catalyst | Conditions | Time | Yield |

| Traditional | Piperidine | Benzene, Reflux | 3–6 Hours | 75% |

| Green Thermal | (NH₄)₂CO₃ | H₂O:EtOH, Reflux | 45–60 Mins | 88% |

| Ultrasound | (NH₄)₂CO₃ | H₂O:EtOH, Sonicate | 10–20 Mins | 94% |

Step-by-Step Workflow:

-

Dissolve: Place 1 mmol pyrazole aldehyde and 1 mmol malononitrile in a flask with 5 mL 1:1 EtOH:Water.

-

Activate: Add 20 mol% (NH₄)₂CO₃.

-

Sonicate: Place the flask in an ultrasonic cleaning bath (ambient temp).

-

Monitor: Reaction typically completes in <20 mins (TLC check: 30% EtOAc/Hexane).

-

Workup: The product usually precipitates out. Filter and wash with water.[1]

Module 3: Troubleshooting & Decision Support

Interactive Troubleshooting Tree

Use this logic flow to diagnose stalled reactions.

Caption: Decision tree for diagnosing reaction stalls. "Intermediate Stuck" usually implies a failure in the dehydration step.

Frequently Asked Questions (FAQs)

Q1: My Knorr reaction yields a mixture of regioisomers (1,3- vs 1,5-isomers). How do I fix this?

-

Diagnosis: Regioselectivity is governed by the relative electrophilicity of the dicarbonyl carbons and the nucleophilicity of the hydrazine nitrogens.

-

Fix:

-

Solvent Control: Use non-polar solvents to favor the 1,5-isomer or polar protic solvents (EtOH) for the 1,3-isomer.

-

Stepwise Control: Isolate the hydrazone intermediate first at low temperature (0°C), then cyclize it using a specific acid catalyst. This prevents the thermodynamic equilibration of the isomers.

-

Q2: The pyrazole aldehyde is not dissolving in the Water:Ethanol mixture.

-

Fix: While 1:1 Water:EtOH is ideal for "green" chemistry, highly lipophilic pyrazoles require a shift.

-

Option A: Increase Ethanol ratio to 7:3.

-

Option B: Use Polyethylene Glycol (PEG-400) as the solvent. It acts as a phase transfer catalyst and solvent, often accelerating Knoevenagel condensations significantly.

-

Q3: Can I use Boric Acid for the condensation?

-

Answer: Yes. Boric acid (10 mol%) is a highly effective, mild Lewis acid catalyst for condensing aldehydes with active methylenes. It is particularly useful if your substrate contains acid-sensitive groups that cannot tolerate HCl or glacial acetic acid.

References

-

Microwave-Assisted Synthesis

-

Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis, 2021.[4]

-

-

Knoevenagel Optimization

-

Mechanism & Kinetics

-

Boric Acid Catalysis

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Engineering Proceedings, 2023.[6]

-

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

handling moisture sensitivity of 4-bromo-1H-pyrazole-5-carbaldehyde

Welcome to the technical support center for 4-bromo-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice on the handling, storage, and troubleshooting of this versatile heterocyclic aldehyde. Given its sensitivity to moisture, proper technique is critical to ensure experimental success and maintain the integrity of the material.

Introduction to 4-bromo-1H-pyrazole-5-carbaldehyde

4-bromo-1H-pyrazole-5-carbaldehyde is a key building block in synthetic chemistry, valued for its utility in constructing complex molecular architectures, particularly in drug discovery programs.[1][2] The pyrazole core is a common motif in pharmaceuticals, and the aldehyde and bromo-substituents offer orthogonal handles for a variety of chemical transformations.[3][4][5] However, like many heterocyclic aldehydes, its reactivity is coupled with a sensitivity to atmospheric moisture, which can lead to degradation and inconsistent experimental outcomes. This guide provides practical, field-tested solutions to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store 4-bromo-1H-pyrazole-5-carbaldehyde?

A1: Proper storage is the first line of defense against degradation. The compound should be stored under an inert atmosphere (argon or dry nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) in a desiccator is recommended. Avoid storing in a frost-free freezer, as the temperature cycling can introduce moisture. If you have received the material in a bottle with a septum-sealed cap, such as a Sure/Seal™ bottle, it provides an excellent storage solution that allows for easy access with a syringe or cannula without compromising the inert atmosphere.[6]

Q2: The material has turned from a white/off-white powder to a yellowish or brownish solid. Is it still usable?

A2: A color change is a visual indicator of potential degradation. While a slight discoloration may not significantly impact reactivity in all cases, it suggests that the material has been exposed to air or moisture. The aldehyde functional group is susceptible to oxidation. Before using discolored material in a critical reaction, we recommend performing a quality control check, such as obtaining a proton NMR spectrum to assess purity or a High-Performance Liquid Chromatography (HPLC) analysis to quantify the level of impurities.[7] For sensitive applications, using fresh, clean material is always the best practice.

Q3: What are the primary degradation pathways when this compound is exposed to moisture?

A3: While specific degradation studies for this exact molecule are not widely published, heterocyclic aldehydes can be susceptible to several moisture-related issues. The primary concern is hydration of the aldehyde to form a geminal diol, which may be reversible but can complicate reactions. More detrimental is the potential for oxidation to the corresponding carboxylic acid, especially if exposed to both air and moisture. Furthermore, moisture can affect the crystalline structure of the solid, leading to clumping and making it difficult to handle and weigh accurately.[8]

Q4: What solvents are recommended for reactions involving 4-bromo-1H-pyrazole-5-carbaldehyde?

A4: The choice of solvent is reaction-dependent, but it is crucial that the solvent is anhydrous. Common choices for reactions with aldehydes include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF). Always use solvent from a freshly opened bottle or a solvent purification system. If using bottled anhydrous solvent, use syringe/cannula techniques to transfer it under an inert atmosphere.[9][10]

Troubleshooting Guide

This section addresses common problems encountered during experiments with 4-bromo-1H-pyrazole-5-carbaldehyde.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction Yield | 1. Degraded Reagent: The aldehyde may have degraded due to improper storage or handling. 2. Wet Glassware/Solvents: Residual moisture in the reaction setup is quenching the reaction. 3. Insufficient Inert Atmosphere: Oxygen ingress can lead to side reactions or degradation. | 1. Verify Reagent Quality: Run a quick analytical check (¹H NMR, LC-MS) on the starting material.[7] 2. Improve Drying Technique: Oven-dry all glassware overnight at >125°C and cool under a stream of dry nitrogen or in a desiccator.[6][9][10] Use freshly dried solvents. 3. Ensure a Positive Pressure of Inert Gas: Use a nitrogen or argon bubbler to maintain a slight positive pressure throughout the experiment.[9][10] |

| Inconsistent Results Between Batches | 1. Variable Reagent Purity: Different lots of the starting material may have varying levels of purity or degradation. 2. Hygroscopic Nature: The solid may have adsorbed different amounts of water between experiments, affecting molar calculations. | 1. Standardize Starting Material: If possible, use the same lot for a series of experiments. Always confirm purity of a new bottle. 2. Handle Solid in a Glovebox: For maximum consistency, weigh and handle the solid reagent inside a glovebox with a controlled, low-moisture atmosphere.[11][12] If a glovebox is not available, work quickly and minimize exposure time to the atmosphere. |

| Formation of Unidentified Byproducts | 1. Side Reactions with Impurities: Impurities in the starting material (e.g., the corresponding carboxylic acid) could be reacting. 2. Reaction with Solvent: Some reactive intermediates can react with solvents like DMF, especially under harsh conditions.[13] | 1. Purify the Starting Material: If significant impurities are detected, consider recrystallization or column chromatography before use. 2. Choose an Inert Solvent: Select a solvent that is less likely to participate in side reactions under your specific conditions. |

Experimental Protocols & Workflows

Protocol 1: Proper Weighing and Dispensing of Solid 4-bromo-1H-pyrazole-5-carbaldehyde

This protocol outlines the procedure for handling the solid reagent outside of a glovebox while minimizing moisture exposure.

-